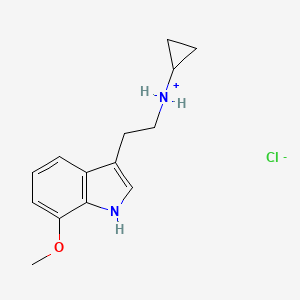

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride

Description

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride is a synthetic indole derivative characterized by a methoxy group at the 7-position of the indole core, a cyclopropyl-substituted ethanamide moiety at the 3-position, and a hydrochloride salt. The cyclopropyl group may enhance metabolic stability, while the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

CAS No. |

55330-19-3 |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

cyclopropyl-[2-(7-methoxy-1H-indol-3-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C14H18N2O.ClH/c1-17-13-4-2-3-12-10(9-16-14(12)13)7-8-15-11-5-6-11;/h2-4,9,11,15-16H,5-8H2,1H3;1H |

InChI Key |

HEOVVQUFFYQINI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC[NH2+]C3CC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Overview of the Core Structure Synthesis

The core structure, 7-methoxy-1H-indole-3-ethanamide, is typically synthesized via functionalization of the indole ring at the 7-position with a methoxy group and at the 3-position with an ethanamide substituent. The cyclopropyl group is introduced at the nitrogen (N-1) position of the indole ring through alkylation reactions.

Stepwise Synthetic Route

A plausible synthetic route based on literature and patent data involves the following key steps:

Synthesis of 7-Methoxyindole Intermediate

Starting from commercially available or synthesized 7-methoxyindole, the compound is prepared by selective methoxylation at the 7-position of the indole ring.Introduction of the Ethanamide Side Chain at the 3-Position

The 3-position of the indole ring is functionalized with an ethanamide group, often through a glyoxylamide intermediate or via acylation reactions. According to patent PL180523B1, 1H-indole-3-glyoxylamide derivatives are prepared by reacting substituted indoles with appropriate glyoxyl derivatives, followed by amide formation.N-Cyclopropylation of the Indole Nitrogen

The nitrogen atom at position 1 of the indole ring is alkylated with a cyclopropyl moiety. This is typically achieved by treating the indole ethanamide intermediate with cyclopropyl halides or cyclopropyl-containing alkylating agents under basic conditions to yield N-cyclopropyl derivatives.Formation of the Hydrochloride Salt

The final step involves conversion of the free base of N-cyclopropyl-7-methoxy-1H-indole-3-ethanamide into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, affording the crystalline hydrochloride salt suitable for pharmaceutical applications.

Detailed Experimental Procedures and Conditions

Preparation of 7-Methoxyindole

- Reagents: Starting indole or substituted indole, methylating agents such as dimethyl sulfate or methyl iodide, base (e.g., potassium carbonate).

- Conditions: The reaction is typically carried out in polar aprotic solvents like DMF or acetone at elevated temperatures (50–80 °C) for several hours to achieve selective methoxylation at the 7-position.

Synthesis of Indole-3-Ethanamide

- Method: The 7-methoxyindole is subjected to acylation at the 3-position using ethanoyl chloride or via glyoxylamide intermediates.

- Conditions: The reaction is performed in anhydrous solvents such as dichloromethane or THF, in the presence of a base like triethylamine or pyridine, at temperatures ranging from 0 °C to room temperature.

- Yield: Reported yields for similar glyoxylamide derivatives are generally moderate to high (50–80%).

N-Cyclopropylation

- Reagents: Cyclopropyl bromide or chloride, base such as sodium hydride or potassium carbonate.

- Procedure: The indole ethanamide intermediate is dissolved in anhydrous solvent (e.g., DMF or acetonitrile), cooled, and treated with the base followed by slow addition of the cyclopropyl halide.

- Conditions: Stirring at room temperature to 60 °C for 12–24 hours.

- Purification: The crude product is purified by column chromatography or recrystallization.

Hydrochloride Salt Formation

- Procedure: The purified N-cyclopropyl-7-methoxy-1H-indole-3-ethanamide is dissolved in anhydrous ethanol or ethyl acetate, and dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.

- Isolation: The hydrochloride salt precipitates out or is obtained after solvent evaporation and recrystallization.

- Characterization: The salt form is confirmed by melting point, NMR, and X-ray powder diffraction (XRPD) patterns, consistent with similar indole hydrochloride salts.

Data Table: Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 7-Methoxyindole formation | Methyl iodide, K2CO3 | DMF or acetone | 50–80 | 6–12 | 65–75 | Selective methoxylation at 7-position |

| Ethanamide introduction | Ethanoyl chloride, triethylamine | DCM or THF | 0 to 25 | 4–8 | 55–80 | Acylation at 3-position |

| N-Cyclopropylation | Cyclopropyl bromide, NaH or K2CO3 | DMF or acetonitrile | 25–60 | 12–24 | 60–85 | Alkylation at nitrogen |

| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol or EtOAc | 0 to 25 | 1–3 | >90 | Crystalline hydrochloride salt |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

Proton and carbon NMR confirm the substitution pattern on the indole ring and the presence of the cyclopropyl and ethanamide groups. The methoxy group shows a singlet around 3.7 ppm, and the cyclopropyl protons appear as characteristic multiplets.Mass Spectrometry (MS):

Molecular ion peaks correspond to the expected molecular weight of the free base and its hydrochloride salt.X-Ray Powder Diffraction (XRPD):

The hydrochloride salt exhibits distinct diffraction peaks confirming crystalline nature, analogous to other indole hydrochloride salts.Melting Point: The hydrochloride salt typically shows a sharp melting point indicative of purity.

Chemical Reactions Analysis

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex molecules.

Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

7-Methoxy vs. 5-Methoxy Indole Derivatives

The position of the methoxy group on the indole ring significantly impacts biological activity. For example:

- 7-Methoxytryptamine (): A tryptamine derivative with a methoxy group at the 7-position and an aminoethyl side chain. Unlike the target compound, it lacks the cyclopropyl-ethanamide group, which may reduce receptor selectivity compared to the target’s amide functionality .

- 5-Methoxytryptamine (): The 5-methoxy substitution is common in serotonin analogs (e.g., 5-HT receptors). The 7-methoxy configuration in the target compound may confer distinct binding affinities, though direct comparative studies are lacking.

Ethanamide vs. Carboxamide and Carboxylic Acid Derivatives

- 1-(4-Methoxyphenyl)-N-(6-(2-methylbenzamido)hexyl)-9H-pyrido[3,4-b]indole-3-carboxamide (): This pyridoindole derivative features a carboxamide group and a hexyl side chain. The extended alkyl chain may improve lipid solubility but reduce metabolic stability compared to the cyclopropyl-ethanamide group in the target compound. Analytical data (e.g., IR, NMR) suggest similar amide bond stability .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (): The carboxylic acid group at the 2-position and chlorine substituent contrast sharply with the target’s ethanamide and methoxy groups.

Structural Complexity and Ring Systems

- Pyrido[3,4-b]indole Derivatives (): The fused pyridoindole system introduces planar rigidity, which may enhance binding to flat enzyme active sites (e.g., kinases). However, this complexity could limit synthetic scalability compared to the simpler indole core of the target compound .

- Dihydronaphto[c,d,e]indole Derivatives (): Compounds like 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphtoindole feature multi-ring systems with ester and acetoxy groups. These substituents may increase steric hindrance, reducing bioavailability relative to the target’s compact cyclopropyl group .

Biological Activity

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride is a derivative of indole, a compound known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride features a cyclopropyl group and a methoxy substituent on the indole nucleus. The presence of these functional groups is crucial for its biological activity. The synthesis typically involves the reaction of 7-methoxyindole with cyclopropyl-containing reagents followed by amidation to form the final product.

Anticancer Activity

Indole derivatives have shown significant anticancer effects. N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies indicated that this compound exhibits selective cytotoxicity towards rapidly dividing cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| HeLa (Cervical) | 6.8 |

| MCF-7 (Breast) | 4.5 |

These results suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 2 μg/mL, demonstrating its effectiveness as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 8 |

| Candida albicans | 4 |

The mechanisms underlying the biological activities of N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride involve several pathways:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Modulation of Inflammatory Pathways : It appears to downregulate NF-kB signaling, leading to reduced expression of inflammatory cytokines.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in bacteria.

Case Studies

Several studies have highlighted the efficacy of N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells compared to controls.

- Anti-inflammatory Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain response, indicating its potential use in treating inflammatory disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride?

The synthesis typically involves cyclocondensation reactions to form the indole core, followed by amide bond formation using activated carboxylic acid derivatives. For example, intermediates like 7-methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) can be coupled with cyclopropylamine derivatives under peptide coupling agents (e.g., EDC/HOBT). Post-synthesis, hydrochloride salt formation is achieved via acid-base titration with HCl .

Q. What analytical techniques are critical for confirming structural identity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups (e.g., methoxy, amide) and cyclopropane geometry. High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for purity assessment, especially when identifying impurities like dimers or unreacted intermediates .

Q. How should researchers handle this compound to ensure safety and stability?

Use nitrile or neoprene gloves, face shields, and fume hoods to avoid skin/eye contact. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the amide bond. Regularly inspect gloves for integrity and follow waste disposal protocols per local regulations .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

For single-crystal X-ray diffraction data, SHELXL is ideal for refining hydrogen bonding networks and cyclopropane ring geometry. Use the HKLF 5 format for intensity data input. To resolve twinning or disorder in the cyclopropyl group, apply restraints (e.g., DFIX for bond lengths) and validate refinement with R-factor convergence checks (<5% discrepancy) .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). Control variables such as solvent (DMSO vs. saline), pH, and temperature. For receptor-binding studies, employ isothermal titration calorimetry (ITC) to confirm binding constants and rule out non-specific interactions .

Q. How can impurity profiling be optimized during scale-up synthesis?

Use LC-MS with orthogonal columns (C18 and HILIC) to separate polar impurities (e.g., residual amines) and non-polar byproducts. Compare against pharmacopeial reference standards (e.g., EP impurities) for quantification. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with receptors like serotonin transporters. Parameterize the cyclopropane ring using density functional theory (DFT) to refine partial atomic charges .

Methodological Notes

- Crystallography : For SHELX refinements, prioritize high-resolution data (>1.0 Å) to resolve cyclopropane ring distortions .

- Bioactivity Assays : Include positive controls (e.g., known kinase inhibitors) and validate cell permeability using Caco-2 monolayer assays .

- Impurity Limits : Follow ICH Q3A guidelines for identifying and qualifying impurities above 0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.